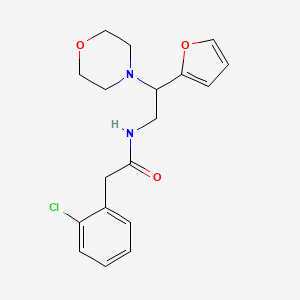

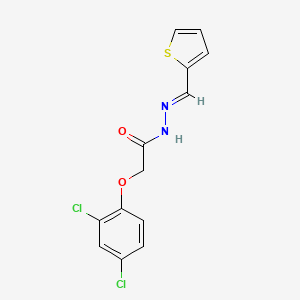

![molecular formula C19H21NO2S B3002286 2-{[({1-[2-(4-Isopropylphenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene CAS No. 338392-44-2](/img/structure/B3002286.png)

2-{[({1-[2-(4-Isopropylphenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiophene derivatives has been a subject of interest due to their potential applications in various fields. Paper discusses the synthesis of novel thieno[3,2-b][1,4]-thiazine 1,1-dioxides and thieno[2,3-e][1,3,4]thiadiazine 4,4-dioxides from 2-amino-3-(cyanomethylsulfonyl)thiophene. The process involves cyclization reactions and explores the reaction of the thienothiazine system with hydrazine, which can lead to ring-opening or ring cleavage depending on the substituent.

In paper , a two-step synthesis of 2,3-disubstituted thiophenes is described, starting from trans-2-aryl-3-nitrocyclopropane-1,1-dicarboxylates and 1,4-dithiane-2,5-diol. The synthesis involves ring-opening, rearrangement, and a Nef reaction to form aroylmethylidene malonates, followed by a tandem thia-Michael addition/aldol reaction to produce tetrahydrothiophenes, which are then dehydrated and decarboxylated to yield the final thiophene products.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their chemical properties and potential applications. Paper presents the synthesis of a new ligand, 2,5-bis(2-(diphenylphosphino)ethyl)thiophene, and its bonding capabilities. The ligand forms complexes with molybdenum, and the structure of one such complex has been determined through X-ray crystallography, providing detailed information about the molecular geometry and bonding environment.

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, leading to a wide range of products. Paper explores the reaction of thienothiazine with hydrazine, which can result in different outcomes based on the substituents present. Paper reports the isolation of 2-amino-3-(1H-1,2,4-triazol-3-yl)thiophenes and their subsequent cyclization with one-carbon donors to form 1,2,4-triazolo[1,5-c]thienopyrimidines, demonstrating the versatility of thiophene derivatives in cyclization reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. While the papers provided do not directly discuss the physical properties of 2-{[({1-[2-(4-Isopropylphenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene, the synthesis methods and molecular structures described in papers , , and suggest that these compounds could exhibit unique electronic, optical, and thermal properties, making them suitable for various applications in materials science and organic chemistry. The bonding properties of the ligand discussed in paper also indicate potential uses in coordination chemistry.

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

- Thiophene derivatives, including those similar to the mentioned compound, have been explored for their synthesis and antimicrobial activities. For instance, derivatives synthesized through reactions involving thiophenes have demonstrated in vitro antimicrobial activity against various bacterial and fungal isolates (Wardkhan et al., 2008).

Antifungal and Antibacterial Properties

- Compounds synthesized from thiophene-related structures have shown significant antifungal and antibacterial properties, as evidenced in various studies. Such compounds have been highlighted for their efficacy against specific bacterial and fungal strains (Raghavendra et al., 2016).

Antitumor Activities

- Studies have also explored the antitumor potential of thiophene derivatives. Some synthesized thiophene and benzothiophene derivatives have demonstrated promising anti-cancer activities against multiple tumor cell lines, highlighting their potential in cancer research (Mohareb et al., 2016).

Chemical Reactivity and Synthesis Methods

- The chemical reactivity of thiophene derivatives and their synthesis methods are areas of active research. Various methods for synthesizing 2-aminothiophenes and their reactions have been extensively studied, providing insight into the versatility of these compounds in various applications (Gewald, 1976).

Application in Dyes and Pigments

- Thiophene derivatives have also found applications in the synthesis of dyes and pigments. They have been used to produce azo dyes with good coloration and fastness properties on various materials, signifying their role in industrial and commercial applications (Sabnis & Rangnekar, 1989).

Bioinorganic Chemistry

- In the field of bioinorganic chemistry, thiophene-derived compounds have been used to synthesize Co(II) complexes. These complexes have been studied for their antimicrobial activities, demonstrating the interdisciplinary applications of thiophene derivatives (Singh et al., 2009).

Fluorescent Probes and Sensing Applications

- Thiophene-based polymers have been synthesized and utilized as fluorescent probes for detecting metal ions and amino acids in aqueous solutions. This application illustrates the potential of thiophene derivatives in sensing technologies and diagnostics (Guo et al., 2014).

Safety and Hazards

Propiedades

IUPAC Name |

[(E)-1-[2-(4-propan-2-ylphenyl)cyclopropyl]ethylideneamino] thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2S/c1-12(2)14-6-8-15(9-7-14)17-11-16(17)13(3)20-22-19(21)18-5-4-10-23-18/h4-10,12,16-17H,11H2,1-3H3/b20-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLDJQHRXNHLZTA-DEDYPNTBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2CC2C(=NOC(=O)C3=CC=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)C2CC2/C(=N/OC(=O)C3=CC=CS3)/C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[({1-[2-(4-Isopropylphenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride](/img/no-structure.png)

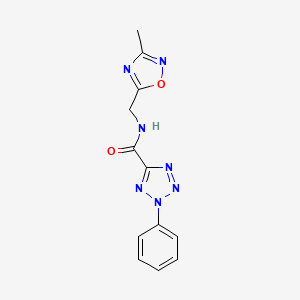

![4-Bromo-[1,2,3]triazolo[1,5-A]pyridine](/img/structure/B3002208.png)

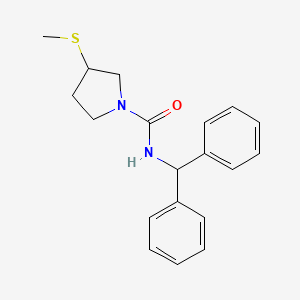

![Tert-butyl 5-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B3002209.png)

![3,4,5-trimethoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3002213.png)

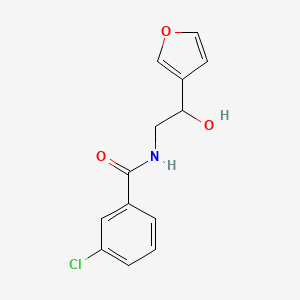

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(furan-3-yl)ethyl)oxalamide](/img/structure/B3002214.png)

![methyl 4-[({[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B3002219.png)

![2-(Pyrido[2,3-d]pyrimidin-4-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B3002224.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3002225.png)

![N-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanylpropanamide](/img/structure/B3002226.png)